molecular formula C8H14O3 B14248258 4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- CAS No. 189690-88-8

4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)-

Cat. No.: B14248258
CAS No.: 189690-88-8
M. Wt: 158.19 g/mol
InChI Key: XQKACHZGSYNXFD-RNFRBKRXSA-N
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Description

4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- is a chemical compound with the molecular formula C8H14O3 It is an ester derivative of 4-pentenoic acid, characterized by the presence of an ethyl group at the third carbon and a hydroxyl group at the second carbon in the (2R,3S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- can be achieved through several synthetic routes. One common method involves the esterification of 4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another approach involves the use of 3-ethyl-2-hydroxy-4-pentenoic acid as a starting material, which is then esterified with methanol under similar conditions. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The double bond in the pentenoic acid moiety can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: 4-Pentenoic acid, 3-ethyl-2-oxo-, methyl ester.

    Reduction: 4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl alcohol.

    Substitution: 4-Bromo-3-ethyl-2-hydroxy-4-pentenoic acid, methyl ester.

Scientific Research Applications

4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid, 3-hydroxy-, ethyl ester, (3S)-: Similar structure but with an ethyl ester group and different stereochemistry.

    Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester: Similar backbone but with a methyl group instead of an ethyl group.

    4-Pentenoic acid, 3-methyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

189690-88-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (2R,3S)-3-ethyl-2-hydroxypent-4-enoate

InChI

InChI=1S/C8H14O3/c1-4-6(5-2)7(9)8(10)11-3/h4,6-7,9H,1,5H2,2-3H3/t6-,7-/m1/s1

InChI Key

XQKACHZGSYNXFD-RNFRBKRXSA-N

Isomeric SMILES

CC[C@@H](C=C)[C@H](C(=O)OC)O

Canonical SMILES

CCC(C=C)C(C(=O)OC)O

Origin of Product

United States

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